(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
CAS No.: 105774-97-8
Cat. No.: VC0026351
Molecular Formula: C5F9I
Molecular Weight: 357.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105774-97-8 |
|---|---|
| Molecular Formula | C5F9I |
| Molecular Weight | 357.94 |
| IUPAC Name | (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene |
| Standard InChI | InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14/b2-1- |
| SMILES | C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F |
Introduction
(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound characterized by its unique chemical structure, featuring multiple fluorine atoms and an iodine atom. This compound is of significant interest in various scientific and industrial applications due to its distinct reactivity and stability.
Synthesis and Production
The synthesis of (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene typically involves the use of fluorinated reagents and iodine sources. One common method is the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as trifluoromethyl iodide and radical initiators.
Industrial Production
Industrial production of this compound involves large-scale fluorination processes, utilizing specialized equipment to handle highly reactive and potentially hazardous reagents. Rigorous purification steps such as distillation and chromatography are necessary to ensure the purity and stability of the final product.
Chemistry
This compound serves as a building block in the synthesis of more complex fluorinated compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for constructing diverse fluorinated molecules.
Biology
In bioorthogonal chemistry, (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is investigated for its potential to label biomolecules without interfering with biological processes. This application leverages the compound's ability to react selectively under physiological conditions.
Medicine
The compound is explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals. Fluorinated compounds often exhibit altered pharmacokinetics and bioavailability, which can enhance their interaction with biological targets.
Industry
It is utilized in the production of specialty materials, such as fluorinated polymers and surfactants. These materials are crucial in various industrial applications due to their unique properties, such as high thermal stability and surface activity.
Mechanism of Action
The mechanism of action involves its ability to participate in radical and nucleophilic substitution reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to interact with various molecular targets. The iodine atom can undergo oxidative addition and reductive elimination, facilitating the formation and cleavage of bonds.
Similar Compounds
| Compound Name | Description |
|---|---|
| (E)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | The E-isomer, differing in the spatial arrangement of substituents around the double bond. |
| 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)butane | A saturated analogue without the double bond. |
| 1,2,3,4,4,4-Hexafluoro-1-bromo-3-(trifluoromethyl)but-1-ene | A similar compound with bromine instead of iodine. |
Biological Activity
Fluorinated compounds like (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene often exhibit altered biological activity due to the electronegative fluorine atoms. This can enhance their ability to interact with biological macromolecules such as proteins and nucleic acids. Research indicates that fluorinated derivatives may exert cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy.
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